molecular formula C11H8BrFN2O2 B13715239 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde

Cat. No.: B13715239
M. Wt: 299.10 g/mol
InChI Key: YRCSJYYCEHMVCV-UHFFFAOYSA-N
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Description

MFCD33022673, also known as 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a methoxyphenyl group attached to an imidazole ring.

Preparation Methods

The synthesis of 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

    Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazole ring.

    Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent.

    Attachment of the fluorine and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions to form imines, hydrazones, or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting substrate binding and catalysis.

Comparison with Similar Compounds

5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde can be compared with other similar compounds, such as:

    5-Bromo-4-(2-fluorophenyl)imidazole-2-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(2-Fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may influence its chemical properties and applications.

    5-Bromo-4-(2-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the fluorine atom, which may alter its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8BrFN2O2

Molecular Weight

299.10 g/mol

IUPAC Name

5-bromo-4-(2-fluoro-6-methoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H8BrFN2O2/c1-17-7-4-2-3-6(13)9(7)10-11(12)15-8(5-16)14-10/h2-5H,1H3,(H,14,15)

InChI Key

YRCSJYYCEHMVCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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